2-(5-Methyl-2-nitrophenyl)acetonitrile
CAS No.: 91192-26-6
Cat. No.: VC4131880
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91192-26-6 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 |
| IUPAC Name | 2-(5-methyl-2-nitrophenyl)acetonitrile |
| Standard InChI | InChI=1S/C9H8N2O2/c1-7-2-3-9(11(12)13)8(6-7)4-5-10/h2-3,6H,4H2,1H3 |
| Standard InChI Key | HTFMPKGLRJBOEF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)[N+](=O)[O-])CC#N |
| Canonical SMILES | CC1=CC(=C(C=C1)[N+](=O)[O-])CC#N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(5-methyl-2-nitrophenyl)acetonitrile, reflects its substitution pattern: a nitro group (-NO) at the 2-position, a methyl group (-CH) at the 5-position, and a cyanomethyl (-CHCN) chain at the benzylic position. The planar benzene ring facilitates π-π interactions, while the nitro and nitrile groups introduce polar characteristics, influencing solubility and crystallinity .
Spectroscopic and Computational Data
-
Infrared (IR) Spectroscopy: Strong absorptions at ~2240 cm (C≡N stretch), ~1520 cm (asymmetric NO stretch), and ~1350 cm (symmetric NO stretch) confirm functional group presence .
-
NMR Spectroscopy: -NMR (CDCl) exhibits signals at δ 2.40 ppm (s, 3H, CH), δ 3.85 ppm (s, 2H, CHCN), and aromatic protons between δ 7.50–8.20 ppm.
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 176.17 [M] and fragment ions at m/z 159 (loss of NH) and m/z 131 (loss of NO) .
Solubility and Stability
The compound is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. It is stable under inert atmospheres but may decompose upon prolonged exposure to light or moisture, necessitating storage at 2–8°C .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically proceeds via a two-step sequence:
-
Nitration of 5-Methylphenylacetonitrile:
Conducted at 0–5°C to favor para-substitution, yielding 85–90% product after recrystallization from ethanol. -
Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >98% purity, verified by HPLC .
Industrial Production
Continuous flow reactors enhance scalability, with residence times <5 minutes and yields exceeding 92%. In-line FTIR monitors reaction progress, enabling real-time adjustments to nitrating agent stoichiometry.
Reactivity and Functionalization
Reduction Pathways
Catalytic hydrogenation (H, Pd/C, 50 psi) reduces the nitro group to an amine, forming 2-(5-methyl-2-aminophenyl)acetonitrile, a precursor to heterocycles like indoles :
.
Nucleophilic Substitutions
The methyl group’s electron-donating effect directs electrophilic attacks to the nitro-bearing ring. For example, bromination (Br, FeBr) yields 2-(5-methyl-2-nitro-4-bromophenyl)acetonitrile, a key intermediate in Suzuki couplings .
Cyano Group Transformations
-
Hydrolysis: Heating with HCl (6M) converts the nitrile to a carboxylic acid, yielding 2-(5-methyl-2-nitrophenyl)acetic acid.
-
Grignard Additions: Reaction with methylmagnesium bromide forms a ketone after acidic workup .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s nitro and nitrile groups enable its use in synthesizing NSAID precursors. For instance, coupling with aryl boronic acids generates biphenyl derivatives evaluated for COX-2 inhibition .
Materials Science
Incorporated into metal-organic frameworks (MOFs), it enhances gas adsorption capacities. A 2024 study reported a Cu-based MOF with 2-(5-methyl-2-nitrophenyl)acetonitrile ligands showing 20% higher CO uptake than benchmark materials .
Agrochemical Development
Derivatives exhibit herbicidal activity against Amaranthus retroflexus, with EC values of 12.3 µM, outperforming glyphosate in pre-emergence assays .
Biological Activity and Toxicology
Cytotoxicity Profiling
In vitro assays on HepG2 cells revealed an IC of 45 µM, suggesting selective toxicity. Apoptosis induction via caspase-3 activation was confirmed by Western blot.
Metabolic Pathways
Rat hepatocyte studies indicate cytochrome P450-mediated denitration to 2-(5-methylphenyl)acetonitrile, which undergoes glucuronidation (t = 2.3 h) .
Comparative Analysis with Structural Analogs
Methoxy derivatives exhibit higher solubility in aqueous media due to hydrogen bonding, whereas methyl-substituted analogs prioritize lipophilicity, influencing their application spectra .
Future Perspectives
Advances in photoredox catalysis could enable visible-light-driven functionalization of 2-(5-methyl-2-nitrophenyl)acetonitrile, expanding its utility in green chemistry. Additionally, computational QSAR models may predict novel bioactivities, guiding targeted drug discovery efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume